OUL35 derivative 32

Description

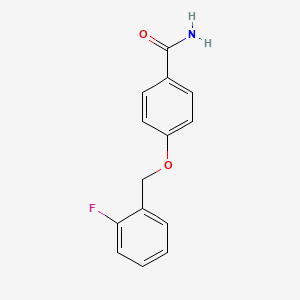

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-fluorophenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHAVVDXPGTLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Development of Oul35 Derivative 32

Identification of OUL35 as a Lead Compound for PARP10/ARTD10 Inhibition

The small molecule OUL35 (4,4'-oxydibenzamide) was identified as a potent and notably selective inhibitor of PARP10. oulu.fiacs.org Its discovery provided a critical starting point and a chemical scaffold for further drug development efforts. rcsb.orgresearchgate.net OUL35 demonstrated the ability to enter cultured cells and inhibit cellular processes dependent on ARTD10, rescuing cells from ARTD10-induced cell death without showing significant cytotoxicity. oulu.figoogle.com With a half-maximal inhibitory concentration (IC₅₀) of approximately 330 nM, OUL35 established itself as a promising lead compound for targeting this specific mono-ADP-ribosyltransferase. nih.govcreative-diagnostics.comnih.gov

The discovery of OUL35 was the result of a systematic screening campaign. acs.org Researchers developed and utilized an activity-based, high-throughput screening assay to evaluate a library of 2,638 compounds from the National Cancer Institute (NCI). acs.org This method, designed to study proteins involved in ADP-ribosylation, allowed for the rapid assessment of many compounds for their potential to inhibit PARP10. innoblogi.comacs.org The initial screen yielded 19 hits, which were subsequently subjected to dose-response assays to quantify their inhibitory activity. From these assays, OUL35 emerged as one of the most compelling candidates due to its potent and selective inhibition of PARP10. acs.org

A crucial step following the discovery of OUL35 was to determine its selectivity for PARP10 over other members of the extensive ARTD/PARP family, which comprises 17 enzymes with homologous catalytic domains. oulu.figoogle.com Profiling experiments revealed that OUL35 was highly selective for ARTD10. oulu.figoogle.com While it demonstrated potent inhibition of PARP10, its activity against other family members was significantly weaker. oulu.fi For instance, its inhibitory effects on ARTD8, ARTD4, and ARTD15 were modest at best. oulu.figoogle.com The binding and selectivity were further corroborated by differential scanning fluorimetry (DSF), an activity-independent method that confirmed the direct binding of OUL35 to the catalytic domain of ARTD10. google.com However, one study noted that OUL35 exhibited less than two-fold selectivity for PARP10 over the closely related PARP11, which provided motivation for developing derivatives with an improved selectivity profile. cohenlabohsu.com

| Enzyme | IC₅₀ (µM) |

|---|---|

| ARTD10 (PARP10) | 0.33 |

| ARTD15 (PARP15) | 4.17 |

| ARTD4 (PARP4) | 22.6 |

| ARTD8 (PARP8) | 23.4 |

Table 1. Initial selectivity profile of the lead compound OUL35 against a panel of human ARTD enzymes. Data shows high selectivity for ARTD10. oulu.figoogle.com

Rational Design and Synthesis of OUL35 Derivative 32

Following the successful identification of OUL35 as a selective PARP10 inhibitor, subsequent research focused on optimizing its structure to enhance its properties. nih.govcreative-diagnostics.com This led to the rational design and synthesis of a series of derivatives, including this compound. nih.gov The primary goal was to conduct a detailed structure-activity relationship (SAR) study to understand the chemical features essential for potent and selective inhibition of PARP10. nih.govcreative-diagnostics.com

The OUL35 scaffold, characterized by two aromatic rings linked by an ether group, served as the foundation for SAR studies. nih.govresearchgate.net It was determined that the benzamide (B126) portion of the molecule is a critical feature, as it is believed to mimic nicotinamide (B372718) and bind to the nicotinamide-binding site of the enzyme. google.com The ether linkage was also found to be essential for maintaining the compound's activity. researchgate.net By systematically modifying different parts of the scaffold, researchers aimed to produce detailed knowledge on the structural requirements for ARTD10 inhibition. nih.govnih.gov This structure-guided design approach utilized the OUL35 framework to develop new analogs with potentially superior characteristics. rcsb.orgresearchgate.netbiorxiv.org

A key focus of the SAR studies was the modification of the linker between the two aromatic rings of the OUL35 scaffold. nih.govacs.org The aim was to explore how changes in the linker's length, flexibility, and chemical nature would affect the compound's potency and selectivity for PARP10. This exploration of the chemical space around the core structure was a critical step in moving from the initial hit compound toward more optimized inhibitors. researchgate.net This strategic modification of the linker ultimately led to the identification of the 4-(benzyloxy)benzamide (B74015) series as a promising new direction. nih.gov

The lead compound, OUL35, is chemically a 4,4'-oxydibenzamide and belongs to the 4-phenoxybenzamide class of compounds. nih.gov The development of derivative 32 involved a deliberate shift from this series to the 4-(benzyloxy)benzamide series. nih.govcreative-diagnostics.com This was achieved by altering the ether linker (-O-) to a benzyloxy linker (-O-CH2-). This modification led to the synthesis of this compound, which is chemically defined as 4-[(2-fluorobenzyl)oxy]benzamide. nih.govidrblab.net This new derivative demonstrated enhanced potency, with an IC₅₀ value of 230 nM, an improvement over the parent compound. nih.govcreative-diagnostics.comnih.gov Importantly, derivative 32 retained the crucial biological activity of the parent compound, proving to be a selective inhibitor that could also rescue HeLa cells from cell death induced by PARP10 overexpression. nih.govcreative-diagnostics.com

| Compound | Chemical Series | Linker | IC₅₀ (nM) |

|---|---|---|---|

| OUL35 | 4-Phenoxybenzamide | -O- | 330 |

| This compound | 4-(Benzyloxy)benzamide | -O-CH₂- | 230 |

Table 2. Comparison of the lead compound OUL35 and its derivative, compound 32, highlighting the structural modification and resulting improvement in inhibitory potency against PARP10. nih.govcreative-diagnostics.comnih.gov

Synthetic Methodologies for Oul35 Derivative 32 and Analogues

General Synthetic Strategies for Benzamide (B126) Derivatives

Benzamides are a crucial class of compounds in medicinal chemistry, and their synthesis is well-established. Generally, they are prepared through the reaction of a carboxylic acid or a more reactive derivative with ammonia (B1221849) or an amine. libretexts.orglardbucket.org

Common methods include:

From Carboxylic Acids: The direct reaction of a carboxylic acid with ammonia or an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemguide.co.uk This method can be slow at room temperature. libretexts.orglardbucket.org

From Acyl Chlorides: A more reactive approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrystudent.com The resulting acyl chloride reacts readily with ammonia or a primary/secondary amine in a nucleophilic addition-elimination reaction to form the corresponding primary, secondary, or tertiary amide. chemistrystudent.com This reaction is often rapid and violent. chemguide.co.uk

From Acid Anhydrides: Acid anhydrides also react with ammonia or amines to yield amides. This reaction is similar to that of acyl chlorides but produces a molecule of carboxylic acid as a byproduct instead of hydrogen chloride. chemguide.co.uk

Coupling Reagents: Various coupling reagents can facilitate amide bond formation directly from carboxylic acids without isolating the acyl chloride. Reagents like carbonyldiimidazole (CDI) are used to activate the carboxylic acid, which then reacts with an amine. savemyexams.com

These fundamental reactions form the basis for the synthesis of complex benzamide-containing molecules like OUL35 and its derivatives.

Specific Reaction Pathways for OUL35 Derivative 32 Synthesis

"this compound" is a specific (Z)-isomer of a 3-aminobenzamide (B1265367) derivative developed during structure-activity relationship (SAR) studies of PARP14 and PARP10 inhibitors. nih.gov Its structure features a diaryl ether core, similar to OUL35, but with distinct substitutions on the benzamide moiety designed to probe the enzyme's binding site. nih.gov The synthesis of such diaryl ether-containing benzamides typically involves a multi-step sequence.

The synthesis of diaryl ether-based benzamides hinges on two critical transformations: the formation of the diaryl ether linkage and the construction of the amide group.

Diaryl Ether Formation (Ullmann Condensation): The core diaryl ether scaffold is commonly constructed via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. researchgate.netmdpi.com For the synthesis of OUL35 (4,4'-oxybis(benzamide)) analogues, this would typically involve reacting a substituted halobenzoate or halobenzonitrile with a corresponding substituted phenol. researchgate.net For instance, the synthesis of 4-(4-cyanophenoxy)benzamide involved the coupling of methyl 4-hydroxybenzoate (B8730719) with 4-fluorobenzonitrile. researchgate.net

Amide Formation: Following the creation of the diaryl ether intermediate, which often contains an ester or nitrile group, this group is converted to the final benzamide.

From Esters: A methyl or ethyl ester intermediate, such as a diaryl ether benzoate, can be amidated using aqueous ammonia. researchgate.net

From Nitriles: A nitrile group can be hydrolyzed to a carboxylic acid, which is then converted to the amide, or in some cases, directly converted to the amide.

For This compound , a 3-aminobenzamide derivative, the synthesis starts from a 3-aminobenzamide nucleus. This is functionalized with a side chain containing a double bond in the (Z) configuration and a terminal carboxylic acid. nih.gov The diaryl ether portion is constructed separately and then coupled to form the final molecule. nih.gov

Table 1: Key Reaction Types in the Synthesis of OUL35 and Analogues

| Reaction Type | Reactants | Product | Purpose |

| Ullmann Condensation | Aryl Halide + Phenol | Diaryl Ether | Forms the core ether linkage of the scaffold. researchgate.net |

| Amidation | Carboxylic Ester / Acyl Chloride | Benzamide | Forms the final amide functional group. chemistrystudent.comresearchgate.net |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide + Nucleophile | Substituted Arene | Introduces substituents on the aromatic rings. |

Optimizing reaction conditions is crucial for maximizing yield and purity. For the key Ullmann condensation, several factors are manipulated:

Catalyst: While classic Ullmann reactions used stoichiometric copper, modern variations use catalytic amounts of a copper(I) source, such as CuI, Cu₂O, or more soluble complexes like CuPF₆(MeCN)₄. researchgate.netcmu.edu The choice of catalyst can affect reaction time and efficiency. cmu.edu Palladium-catalyzed Buchwald-Hartwig C-O coupling reactions have also become a powerful alternative for diaryl ether synthesis. acs.org

Base: A base is required, with cesium carbonate (Cs₂CO₃) being particularly effective. cmu.edu Other bases like potassium carbonate (K₂CO₃) are also used.

Solvent: High-boiling polar aprotic solvents like DMF, toluene, or xylenes (B1142099) are commonly employed to achieve the necessary reaction temperatures. cmu.eduuantwerpen.be

Temperature: Reaction temperatures for Ullmann-type couplings are typically high, often ranging from 80°C to over 200°C, and may require refluxing for several hours. researchgate.netcmu.edugoogle.com

In a reported synthesis of 4,4'-oxybis(benzoic acid), a key precursor for OUL35, the condensation of 4-chlorobenzoic acid and 4-hydroxybenzoic acid was carried out in a polar high-boiling point solvent at temperatures between 140-280°C. google.com For the synthesis of OUL35 analogues, metal-catalyzed cross-couplings were identified as key steps, with one specific diaryl ether synthesis achieving a 92% yield. researchgate.net

Synthesis of Structurally Related Analogues for SAR Elucidation

To understand how these inhibitors interact with their target enzymes and to improve their potency and selectivity, numerous analogues of OUL35 have been synthesized. This involves systematically modifying different parts of the molecule. nih.govacs.org

The chemical space around the OUL35 scaffold has been extensively explored to probe structure-activity relationships (SAR). nih.govacs.org Researchers have synthesized and evaluated dozens of analogues, focusing on modifications to the diaryl ether core and the benzamide moieties. nih.gov

Studies have investigated:

The necessity of both benzamide groups.

The effect of replacing one benzamide with other functional groups like aldehydes or carboxylic acids. nih.gov

The impact of the ether linker. nih.gov

The influence of substituent positions on the phenyl rings. nih.govresearchgate.net

In one study, 34 different analogues, primarily phenoxy and benzyloxy derivatives, were investigated to explore the role of the ether linker and the second benzamide portion. nih.gov Another study reported on 32 close analogues, decorating both phenyl rings at the para and/or meta positions. nih.gov This systematic approach allows for a detailed mapping of the pharmacophore.

Diversification of the OUL35 structure is achieved by altering its constituent parts: the two aromatic rings and the ether linker.

Ring Substitutions: The positions of the substituents on the phenyl rings have been shown to be critical for selectivity. For example, while OUL35 is a 4,4'-disubstituted diaryl ether, analogues with a 3-phenoxybenzamide (B6611375) structure have also been synthesized and evaluated, showing distinct selectivity profiles for PARP10. researchgate.net Functional groups such as cyano (-CN) groups have been introduced onto the second phenyl ring to explore additional interactions within the enzyme's binding pocket. researchgate.net

Linker Variations: The diaryl ether linker (-O-) is a key structural feature. Analogues have been created where this linker is made more flexible, for instance, by using a benzyloxy group (-OCH₂-). nih.govresearchgate.net This change alters the angle and distance between the two aromatic systems, which can significantly impact binding affinity. Other linker variations in related inhibitor classes have included aliphatic rings like cyclobutane (B1203170) and bicyclo[1.1.1]pentane to rigidly control the orientation of the terminal moieties. acs.org

Table 2: Examples of Synthesized OUL35 Analogues and Derivatives

| Compound Name | Structural Modification from OUL35 | Synthetic Strategy Highlight |

| 4-(4-cyanophenoxy)benzamide | One benzamide replaced by a benzonitrile. | Ullmann coupling of methyl 4-hydroxybenzoate and 4-fluorobenzonitrile, followed by amidation. researchgate.net |

| 3-(4-carbamoylphenoxy)benzamide | Isomer with 3-phenoxy substitution pattern. | Ullmann coupling followed by amidation. researchgate.net |

| 4-(Benzyloxy)benzamide (B74015) derivatives | Ether linker changed from -O- to -OCH₂-. | Williamson ether synthesis followed by amide formation. nih.gov |

| This compound | 3-aminobenzamide with (Z)-alkene side chain. | Multi-step synthesis involving construction of the diaryl ether and functionalization of the 3-aminobenzamide core. nih.gov |

Analytical Techniques for Compound Characterization (Focus on Structure Elucidation, excluding basic identification data)

The definitive structural confirmation of newly synthesized compounds like this compound and its analogues relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry, going beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound such as this compound, a suite of NMR experiments is employed to assign the structure unambiguously.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the three phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are crucial for determining the substitution patterns on the aromatic rings.

¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the carbonyl carbons of the amide groups, the aromatic carbons, and the methylene carbon of the benzyl group.

2D NMR Techniques: To establish the precise connectivity and spatial relationships, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons, for instance, within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting different fragments of the molecule, for example, linking the benzyloxy group to its corresponding phenyl ring and confirming the connectivity across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly connected through bonds. This can be used to confirm the conformation of the molecule.

Representative NMR Data for this compound

While the specific, experimentally obtained NMR data for this compound is not publicly available in detail, a representative dataset can be predicted based on its structure and data from analogous compounds. researchgate.netmdpi.com

| Atom | ¹H NMR (Predicted δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (Predicted δ, ppm) | HMBC Correlations (from ¹H to ¹³C) |

| C1 | - | ~165.5 (C=O) | - |

| C2/C6 | ~7.90 (d, J = 8.8) | ~129.5 | C1, C4 |

| C3/C5 | ~7.05 (d, J = 8.8) | ~115.0 | C1, C4 |

| C4 | - | ~162.0 | - |

| -OCH₂- | ~5.15 (s) | ~70.5 | C4, C1'' |

| C1'' | - | ~136.0 | - |

| C2''/C6'' | ~7.45 (d, J = 7.5) | ~128.8 | C4, -OCH₂- |

| C3''/C5'' | ~7.40 (t, J = 7.5) | ~128.5 | C1'' |

| C4'' | ~7.35 (t, J = 7.5) | ~128.0 | C2''/C6'' |

| N-H | ~10.2 (s, br) | - | C1, C1' |

| C1' | - | ~142.5 | - |

| C2'/C6' | ~7.80 (d, J = 8.5) | ~128.0 | C4', N-H |

| C3'/C5' | ~7.75 (d, J = 8.5) | ~120.0 | C1', C4' |

| C4' | - | ~132.0 | - |

| -C(O)NH₂ | ~7.9 (s, br), ~7.3 (s, br) | ~168.0 | C4' |

Note: This is a representative table. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a very accurate mass measurement, which can be used to confirm the molecular formula of this compound.

X-Ray Crystallography

Molecular Mechanism of Action of Oul35 Derivative 32

Inhibition of PARP10/ARTD10 Catalytic Activity

The primary mechanism through which OUL35 derivative 32 exerts its effects is by inhibiting the catalytic function of PARP10. dcchemicals.comprobechem.com This inhibition prevents the transfer of a single ADP-ribose unit from the substrate NAD+ to target proteins, a process known as mono-ADP-ribosylation or MARylation, which is implicated in various cellular processes including DNA damage response and cell proliferation. researchgate.net

The potency of this compound as a PARP10 inhibitor has been quantified through enzymatic assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). These assays have established that this compound is a potent inhibitor of PARP10, with a reported IC50 value of 230 nM. dcchemicals.comprobechem.comacs.org This level of potency indicates a strong interaction between the compound and the enzyme's active site. The determination of this IC50 value is crucial for understanding the compound's efficacy at a molecular level.

This compound was developed as an analog of the parent compound OUL35. acs.org OUL35 itself is a potent and selective inhibitor of PARP10, with a reported IC50 of 330 nM. dcchemicals.comnih.gov this compound, with its IC50 of 230 nM, demonstrates a modest increase in potency compared to its parent compound. dcchemicals.comprobechem.comacs.org

When compared to other PARP inhibitors, the selectivity profile is a key differentiator. Many early PARP inhibitors, such as Olaparib and Rucaparib, primarily target the poly-ADP-ribosylating enzymes PARP1 and PARP2. dcchemicals.com OUL35 and its derivatives, including compound 32, were specifically identified and developed for their selectivity towards the mono-ADP-ribosyltransferase PARP10. researchgate.netnih.gov This selective inhibition is critical for dissecting the specific biological roles of PARP10 without the confounding effects of inhibiting other PARP family members.

| Compound | Target PARP | IC50 (nM) |

| This compound | PARP10/ARTD10 | 230 dcchemicals.comprobechem.comacs.org |

| OUL35 | PARP10/ARTD10 | 330 dcchemicals.comnih.gov |

| Olaparib | PARP1/PARP2 | 5 / 1 dcchemicals.com |

| Rucaparib | PARP | 1.4 dcchemicals.com |

Selective Targeting of PARP10/ARTD10

A hallmark of a useful chemical probe and potential therapeutic agent is its selectivity for the intended target. This compound has been shown to be a selective inhibitor of PARP10. dcchemicals.comprobechem.com

To ascertain its selectivity, this compound and its parent compound, OUL35, have been profiled against a panel of human PARP enzymes. For instance, OUL35 was found to be 13 to 300-fold selective for PARP10 over 12 other tested mono- and poly-ADP-ribosyltransferases. nih.gov While it showed some off-target inhibition of PARP14 and PARP15, this was at significantly lower potencies (IC50 = 23 µM and 4.2 µM, respectively). nih.gov Although detailed public data on the full selectivity panel for this compound is less extensive, it is consistently described as a "selective" PARP10 inhibitor, building upon the foundation of OUL35. dcchemicals.comprobechem.com This selectivity is crucial as it allows researchers to probe the specific functions of PARP10 in cellular processes. researchgate.net

The human PARP family consists of 17 members, many of which share structural similarities in their catalytic domains, particularly in the nicotinamide (B372718) binding pocket where inhibitors like this compound act. google.combiorxiv.org This homology presents a significant challenge in developing highly selective inhibitors. google.com

The selectivity of OUL35 and its derivatives is thought to arise from interactions with regions of the binding site that are less conserved across the PARP family. nih.gov For OUL35, it was proposed that the molecule extends from the nicotinamide pocket towards the acceptor site, a region that may offer more opportunities for selective interactions compared to the highly conserved nicotinamide binding cleft. google.com Achieving selectivity often involves exploiting subtle differences in the amino acid residues that line the binding pocket. For example, the development of inhibitors that target hydrophobic subpockets within the nicotinamide-binding site has been a strategy to gain selectivity for PARP10. cohenlabohsu.com The structural modifications in this compound compared to OUL35 likely fine-tune these interactions to enhance potency and potentially selectivity. acs.org

Molecular Interactions and Binding Mode Analysis

Computational modeling and crystallographic studies of related compounds provide insights into the molecular interactions underpinning the inhibition of PARP10 by this compound. For this compound, molecular modeling has revealed two potential binding modes within the PARP10 catalytic domain. acs.orgnih.gov A notable feature in both predicted conformations is an intramolecular interaction between the carboxylic acid moiety and the amino group of the compound. acs.orgnih.gov

The binding is further stabilized by several key interactions with the protein:

Stacking Interactions: Two tyrosine residues, Tyr1633 and Tyr1646, are involved in stacking interactions with the inhibitor. acs.orgnih.gov

Hydrogen Bonds: A crucial hydrogen bond is formed between the amide of one of the conformers and the backbone of Gly1602. acs.orgnih.gov This same conformer's amide group also interacts with the hydroxyl group of Ser1641. acs.orgnih.gov Additionally, the amide carbonyl of this conformer forms two hydrogen bonds with the side chain of Asn1624. acs.orgnih.gov

These specific interactions anchor this compound within the PARP10 active site, effectively blocking the binding of the natural substrate NAD+ and thereby inhibiting the enzyme's catalytic activity. The ability to form multiple, stable interactions with the enzyme explains its high potency.

Ligand-Protein Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

The binding of this compound within the active site of its target protein is stabilized by a series of specific non-covalent interactions. nih.gov Computational modeling studies have revealed that this compound can adopt two different binding conformations within the active site. nih.gov These interactions primarily involve hydrogen bonds and π-π stacking, which are crucial for the inhibitor's potency. nih.govrsc.orgub.edu

Stacking Interactions: A key feature of the binding is the π-π stacking interactions between the aromatic rings of the inhibitor and tyrosine residues within the nicotinamide-binding pocket of the enzyme. nih.gov Specifically, two tyrosine residues, Tyr1633 and Tyr1646, are involved in these stacking interactions, which help to properly orient the inhibitor within the active site. nih.gov This type of interaction is a common feature for ligands that bind in the nicotinamide pocket of PARP family enzymes. nih.gov

Hydrogen Bonding: Hydrogen bonds play a critical role in anchoring the inhibitor. The amide group of this compound is a key hydrogen bonding motif. nih.govresearchgate.net In one of its binding conformations, the amide group forms typical hydrogen bonds with the backbone of Gly1602. nih.gov Additionally, the amide is involved in an interaction with the hydroxyl group of Ser1641. nih.gov A further hydrogen bond is formed between the amide carbonyl group and Asn1624 of the D-loop. nih.gov

The table below summarizes the key ligand-protein interactions for one of the binding modes of this compound.

| Interaction Type | Inhibitor Moiety | Protein Residue | Description |

| Stacking Interaction | Aromatic Rings | Tyr1633 | π-π stacking helps to position the inhibitor. nih.gov |

| Stacking Interaction | Aromatic Rings | Tyr1646 | π-π stacking contributes to the binding affinity. nih.gov |

| Hydrogen Bond | Amide Group | Gly1602 | Anchors the inhibitor through backbone interaction. nih.gov |

| Hydrogen Bond | Amide Group | Ser1641 | Interaction with the sidechain hydroxyl group. nih.gov |

| Hydrogen Bond | Amide Carbonyl | Asn1624 | Further stabilizes the inhibitor in the binding pocket. nih.gov |

Comparison with NAD+ Substrate and Other Nicotinamide-Mimicking Inhibitors

The inhibitory action of this compound is rooted in its structural mimicry of the nicotinamide portion of the natural substrate, NAD+. nih.govgoogle.com The catalytic domain of PARP enzymes contains a highly conserved nicotinamide-binding pocket (NI site) that is the target for a vast number of PARP inhibitors. nih.gov

Comparison with NAD+: The NAD+ substrate binds to the catalytic domain, with its nicotinamide ring fitting into the NI site. This pocket is characterized by a highly conserved motif that includes two tyrosine residues responsible for π-π stacking interactions with the nicotinamide ring, and serine and glycine (B1666218) residues that form crucial hydrogen bonds. nih.gov this compound, with its 4-(benzyloxy)benzamide (B74015) scaffold, effectively mimics these interactions. ebi.ac.uknih.gov The benzamide (B126) moiety of the inhibitor occupies the same space as the nicotinamide ring of NAD+, forming similar stacking and hydrogen bonding patterns with the conserved tyrosine and glycine/serine residues. nih.govgoogle.com This competitive binding prevents the productive binding of NAD+ and the subsequent ADP-ribosylation reaction. nih.gov

Comparison with Other Nicotinamide-Mimicking Inhibitors: this compound belongs to a broad class of PARP inhibitors that function as nicotinamide mimetics. google.comacs.org Its predecessor, OUL35, also features a nicotinamide-mimicking benzamide group. google.comnih.govresearchgate.net The development from OUL35 (a 4-phenoxybenzamide) to derivative 32 (a 4-(benzyloxy)benzamide) involved modifying the linker between the aromatic rings, which led to a potent and selective compound. ebi.ac.uk

Unlike many early, non-selective PARP inhibitors (such as 3-aminobenzamide) which are relatively small and primarily interact within the nicotinamide pocket, OUL35 and its derivatives have extensions that can explore regions of the active site beyond the immediate nicotinamide pocket, potentially contributing to their selectivity for specific PARP family members. google.com For instance, docking studies of OUL35 suggested that it extends from the nicotinamide pocket towards the acceptor site, where the target protein for ADP-ribosylation would normally bind. google.com This characteristic may differentiate it from other inhibitors and form a basis for developing inhibitors with higher selectivity. While many clinically used PARP inhibitors target PARP1 and PARP2, OUL35 and its derivatives show marked selectivity for the mono-ADP-ribosyltransferase PARP10. nih.govdcchemicals.comtocris.com

Computational Studies and Molecular Modeling of Oul35 Derivative 32

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For OUL35 derivative 32, docking simulations are based on the established binding mode of its parent compound, OUL35, within the catalytic domain of PARP10. oulu.finih.gov

This compound was identified through a structure-activity relationship (SAR) study of the OUL35 scaffold, where modifications to the linker between the aromatic rings were explored. molaid.com this compound is a 4-(benzyloxy)benzamide (B74015) compound that maintains the core benzamide (B126) moiety responsible for key interactions within the enzyme's active site. molaid.comresearchgate.net

Modeling of the ligand-protein complex suggests that, like its parent compound, this compound binds to the nicotinamide (B372718) (NI) binding site of PARP10. researchgate.netnih.gov The benzamide portion of the inhibitor mimics the nicotinamide moiety of the natural substrate, NAD+. nih.gov This binding mode is a common feature among many PARP inhibitors. The docking model indicates that the OUL35 scaffold is among the first ARTD/PARP inhibitors that extend from the nicotinamide pocket toward the acceptor binding site. researchgate.netnih.gov This extension allows for additional interactions, potentially contributing to its potency and selectivity. The available crystal structure for the PARP10 catalytic domain used for these modeling studies is PDB ID: 3HKV. nih.gov

Based on the docking models of the parent compound OUL35, which are used to predict the binding of its derivatives, several key amino acid residues within the PARP10 active site are crucial for the interaction. The primary interactions are predicted to be:

Hydrogen Bonds: The benzamide group is expected to form critical hydrogen bonds with the backbone amide and carbonyl groups of Gly888 and the side-chain hydroxyl group of Ser927 in the nicotinamide pocket. nih.govresearchgate.net

π-π Stacking: The aromatic rings of the inhibitor are predicted to engage in π-π stacking interactions with the tyrosine residues Tyr919 and Tyr932. nih.govresearchgate.net

Hydrophobic Interactions: As the inhibitor extends towards the acceptor site, it is predicted to make hydrophobic interactions with residues such as Ile987 and Leu926, which can enhance binding affinity. researchgate.net

These interactions anchor the inhibitor within the catalytic site, preventing the binding of the natural substrate NAD+ and thus inhibiting the enzyme's catalytic activity.

Table 1: Predicted Key Interacting Residues for the OUL35 Scaffold in PARP10

| Interaction Type | Key Residues in PARP10 |

|---|---|

| Hydrogen Bonding | Gly888, Ser927 |

| π-π Stacking | Tyr919, Tyr932 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide information about the movement of atoms and molecules over time, offering a view of the dynamic nature of the ligand-protein complex. Classical MD simulations have been conducted to evaluate the dynamic behavior and stability of the parent inhibitor, OUL35, within the PARP10 active site. researchgate.net These simulations help to validate the binding poses predicted by docking and assess the stability of the key interactions over a simulated time period.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While a formal QSAR model for this compound has not been specifically reported, its discovery was the result of a comprehensive structure-activity relationship (SAR) analysis. molaid.com

The SAR study systematically evaluated an array of 4-phenoxybenzamide derivatives based on the OUL35 scaffold. molaid.com By modifying the linker between the aromatic rings, researchers identified that a 4-(benzyloxy)benzamide linker, as seen in derivative 32, resulted in a potent compound with an IC50 value of 230 nM. molaid.com This systematic approach, which explores how structural modifications affect inhibitory activity, is a foundational step in the development of QSAR models and provides detailed knowledge on the structural requirements for potent PARP10 inhibition. molaid.com

Prediction of Molecular Properties Relevant to in vitro Cellular Studies

The utility of a chemical probe in cellular assays depends on its molecular properties, such as its ability to cross cell membranes and remain stable in the cellular environment. This compound has demonstrated efficacy in cell-based assays, where it was shown to rescue HeLa cells from PARP10-induced cell death. molaid.com This biological activity implies that the compound possesses molecular properties, such as adequate solubility and cell permeability, that make it suitable for in vitro studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 245.253 g/mol | researchgate.net |

| Chemical Formula | C14H12FNO2 | researchgate.net |

| Appearance | Solid | researchgate.net |

| In Vitro Activity | IC50 = 230 nM | molaid.com |

Cellular and Biochemical Activity of Oul35 Derivative 32 in Vitro Studies

Rescue of HeLa Cells from ARTD10-Induced Cell Death

OUL35 has been demonstrated to effectively rescue HeLa cells from cell death induced by the overexpression of ARTD10. nih.govoulu.fimedchemexpress.comoulu.firndsystems.com Overexpression of the wild-type ARTD10 enzyme, but not its catalytically inactive mutant (ARTD10-G888W), leads to significant cell death, highlighting the role of its enzymatic activity in this process. oulu.figoogle.com Treatment with OUL35 reverses this cytotoxic effect, indicating that the compound can penetrate the cell membrane and inhibit the intracellular catalytic activity of ARTD10. oulu.figoogle.com

Cell Viability and Proliferation Assays

Colony formation assays have been instrumental in demonstrating the cytoprotective effects of OUL35. In these experiments, the proliferation of HeLa cells overexpressing ARTD10 is severely inhibited. oulu.fi However, the introduction of OUL35 leads to a complete rescue of cell proliferation, allowing for robust colony formation. oulu.figoogle.com This effect is dose-dependent, with an observed IC50 value of 1.35 μM for the rescue of PARP10-induced cell death in HeLa cells. medchemexpress.comoulu.fi In contrast, inactive analogs of OUL35, such as OUL77, show no ability to rescue cell proliferation, confirming the specificity of OUL35's action. oulu.figoogle.com Importantly, OUL35 itself does not exhibit toxicity in control cells. oulu.figoogle.com

| Cell Line | Condition | Treatment | Effect on Cell Proliferation | Reference |

|---|---|---|---|---|

| HeLa | Control (No ARTD10 Overexpression) | OUL35 | No cytotoxic effect | google.com |

| HeLa | ARTD10 Overexpression | Vehicle | Strongly inhibited | oulu.figoogle.com |

| HeLa | ARTD10-G888W (inactive mutant) Overexpression | Vehicle | Not inhibited | oulu.figoogle.com |

| HeLa | ARTD10 Overexpression | OUL35 | Complete rescue | oulu.figoogle.com |

| HeLa | ARTD10 Overexpression | OUL77 (inactive analog) | Ineffective, no rescue | oulu.figoogle.com |

Mechanistic Analysis of Cell Death Pathways

The cell death induced by ARTD10 overexpression is characterized as apoptosis. nih.govresearchgate.net OUL35 acts as a chemical probe that rescues cells from this mono-ADP-ribosyltransferase ARTD10/PARP10-induced apoptosis. nih.gov Further analysis using Fluorescence-Activated Cell Sorting (FACS) confirmed that the overexpression of ARTD10 leads to an increase in cell death compared to control cells, an effect that is mitigated by treatment with OUL35. oulu.fi The ability of OUL35 to prevent this apoptotic cascade is directly linked to its inhibition of ARTD10's catalytic mono-ADP-ribosylation (MARylation) activity. nih.govoulu.fi

Sensitization of Cells to Genotoxic Stress (e.g., Hydroxyurea)

Beyond its rescue capabilities, OUL35 has been shown to sensitize cancer cells to genotoxic stress induced by agents such as hydroxyurea (B1673989) (HU). nih.govoulu.firndsystems.com This finding suggests a deeper role for ARTD10 in the cellular response to DNA damage. researchgate.net In HeLa cells, treatment with HU in the presence of 5 µM OUL35 resulted in increased sensitivity to the DNA damaging effects of HU. oulu.fi However, at a lower concentration of 1 µM, which is below the cellular IC50 value, no significant sensitization was observed. oulu.fi This indicates a concentration-dependent effect of OUL35 in modulating the cellular response to genotoxic agents.

| Cell Line | Genotoxic Agent | OUL35 Concentration | Outcome | Reference |

|---|---|---|---|---|

| HeLa | Hydroxyurea (HU) | 5 µM | Increased sensitivity to DNA damage | oulu.fi |

| HeLa | Hydroxyurea (HU) | 1 µM | No measurable sensitization | oulu.fi |

| HeLa | Hydroxyurea (HU) | OUL77 (inactive analog) | Comparable growth to control cells | oulu.fi |

Role of ARTD10 in DNA Damage Response

The sensitization of cells to hydroxyurea upon ARTD10 inhibition supports the proposed role of ARTD10 in the DNA damage response and repair pathways. nih.govoulu.fi ARTD10 is known to be involved in cellular processes that include DNA repair and cell proliferation. nih.govresearchgate.net The enzyme shuttles between the cytoplasm and the nucleus, and its involvement in the S phase of the cell cycle is particularly relevant to DNA damage repair. oulu.fi The use of OUL35 as a specific chemical probe has helped to confirm that the enzymatic activity of ARTD10 is crucial for the recovery of cells from hydroxyurea-induced genotoxic stress. google.com

Functional Consequences of PARP10 Inhibition in DNA Repair Mechanisms

The inhibition of PARP10 (ARTD10) by OUL35 has significant functional consequences for DNA repair. By inhibiting ARTD10's catalytic activity, OUL35 effectively reproduces the effects observed with ARTD10 knockdown via RNAi. oulu.figoogle.com The increased sensitivity to hydroxyurea, a known inhibitor of ribonucleotide reductase that causes replication fork stalling and DNA damage, suggests that ARTD10 plays a role in DNA damage tolerance and repair of replication-associated DNA lesions. google.com The inhibition of ARTD10 by OUL35 likely impairs the cell's ability to effectively resolve these DNA replication stress events, leading to increased cell death in the presence of genotoxic agents.

Target Engagement Studies in Cellular Context

To confirm that OUL35 directly interacts with its intended target within a cellular environment, target engagement studies have been conducted. oulu.fi Cellular Thermal Shift Assays (CETSA) were performed, which demonstrated that OUL35 stabilizes endogenous ARTD10 in U2OS cells. medchemexpress.comoulu.fi This biophysical technique provides evidence of physical binding between the compound and the target protein in intact cells. Furthermore, studies have shown that OUL35 at a concentration of 3 μM can bind to endogenous ARTD10 in U2OS cells. medchemexpress.com These findings validate that OUL35 effectively engages with ARTD10 in a cellular context, leading to the observed biological effects.

Cellular Thermal Shift Assays (CETSA)

Cellular Thermal Shift Assay (CETSA) is a method used to verify the engagement of a drug with its target protein within a cellular environment. The principle relies on the ligand-induced thermal stabilization of the target protein. researchgate.netresearchgate.net

To confirm that OUL35 directly interacts with PARP10 in cells, CETSA was performed. oulu.fi In these experiments, U2OS cells, which have detectable levels of endogenous PARP10, were treated with OUL35. oulu.fi Following treatment, the cell lysates were subjected to a range of temperatures. The results demonstrated that the presence of OUL35 led to a thermal stabilization of endogenous PARP10, confirming that OUL35 binds to PARP10 within the cell. oulu.fi

Other Biochemical Assays to Confirm Target Interaction

The interaction between OUL35 and PARP10 has been substantiated through several biochemical and biophysical methods.

Activity-Based Assays and Potency: OUL35 was originally identified through an activity-based screening of a chemical library. acs.org It demonstrated potent inhibition of PARP10 with an in vitro half-maximal inhibitory concentration (IC50) of 329 nM. medchemexpress.com In a cellular context, OUL35 inhibits PARP10's catalytic activity with an IC50 of 1.35 µM. oulu.fimedchemexpress.com

Selectivity Profiling: The selectivity of OUL35 is a key feature, making it a valuable tool for studying PARP10-specific functions. Its inhibitory activity was tested against a panel of other PARP/ARTD family members. OUL35 was found to be highly selective for PARP10, with significantly lower potency against other enzymes. oulu.fiacs.org For instance, its IC50 value for PARP14 was 23 µM and for PARP15 was 4.2 µM, demonstrating a 13- to 300-fold selectivity for PARP10 over other tested enzymes. acs.orgmedchemexpress.com However, one study noted that OUL35 exhibited less than 2-fold selectivity for PARP10 over PARP11. nih.gov

| Enzyme | IC50 (µM) |

|---|---|

| PARP10 (ARTD10) | 0.329 |

| PARP15 (ARTD7) | 4.17 |

| PARP14 (ARTD8) | 23.4 |

| TNKS1 (ARTD5) | >100 |

| TNKS2 (ARTD6) | >100 |

| PARP1 (ARTD1) | >100 |

| PARP2 (ARTD2) | >100 |

Binding Mode Analysis: Docking studies using the crystal structure of PARP10 suggest that OUL35 binds to the enzyme's nicotinamide (B372718) binding site. oulu.fi The model indicates that OUL35 forms hydrogen bonds with the amide and carbonyl groups of Gly888 and the side-chain hydroxyl of Ser927. oulu.fimedchemexpress.com It also stacks between Tyr919 and Tyr932. oulu.fimedchemexpress.com This binding mode is supported by experiments showing that an inactive PARP10 mutant (G888W), designed to block this binding site, was not stabilized by OUL35. oulu.fi

Influence on PARP10-Mediated Mono-ADP-Ribosylation of Cellular Proteins

PARP10 functions by catalyzing mono-ADP-ribosylation (MARylation) on its substrate proteins. nih.gov OUL35, as a potent inhibitor, blocks this catalytic activity. nih.gov This inhibition of MARylation affects the function of PARP10 substrates and the signaling pathways they regulate, leading to observable cellular consequences. nih.govresearchgate.net

Identification of Modified Substrates

PARP10 modifies a variety of cellular proteins, thereby regulating their function. By inhibiting PARP10, OUL35 prevents the MARylation of these substrates. Several PARP10 substrates have been identified through various methods. oulu.fimaayanlab.cloudmdpi.com

| Substrate | Cellular Function |

|---|---|

| Aurora A kinase | Mitotic kinase, cell cycle regulation |

| c-Myc | Oncogenic transcription factor |

| PCNA | DNA replication and repair |

| Core Histones | Chromatin structure, gene regulation |

| HDAC2 | Histone deacetylation, gene expression |

| RFK (Riboflavin kinase) | Vitamin B2 metabolism |

| PDRG1 (P53 and DNA damage regulated 1) | Stress response |

Pharmacological inhibition of PARP10 with OUL35 was shown to reduce the MARylation of Aurora-A in HeLa cells. mdpi.com This demonstrates a direct link between OUL35's inhibitory action and the modification status of a specific cellular substrate. mdpi.com PARP10 is also known to interact with and modify proteins involved in DNA replication and repair, such as Proliferating Cell Nuclear Antigen (PCNA), and oncogenic proteins like c-Myc. maayanlab.cloudnih.gov

Impact on Signaling Pathways Regulated by PARP10

By inhibiting PARP10-mediated MARylation, OUL35 influences key cellular signaling pathways, particularly those related to cell death and the DNA damage response. nih.govresearchgate.net

Apoptosis and Cell Survival: Overexpression of PARP10 can induce apoptosis (programmed cell death). oulu.fi OUL35 has been shown to rescue HeLa cells from this PARP10-induced cell death. nih.govtocris.com This suggests that the catalytic activity of PARP10 is a key component of its pro-apoptotic function and that OUL35 can modulate cell survival pathways regulated by PARP10. researchgate.net

DNA Damage Response: PARP10 plays a role in the cellular response to genotoxic stress. oulu.fi Inhibition of PARP10's enzymatic activity with OUL35 sensitizes cancer cells to DNA-damaging agents like hydroxyurea. nih.govtocris.com This indicates that PARP10 activity is required for cells to recover from certain types of DNA damage. oulu.fi By blocking this function, OUL35 can enhance the efficacy of agents that cause replication stress, pointing to an important role for PARP10-mediated MARylation in DNA repair and genome maintenance pathways. nih.govnih.gov

Cell Cycle Regulation: Recent studies have shown that the MARylating activity of PARP10 is necessary for the proper G2/M transition in the cell cycle. mdpi.com Pharmacological inhibition of PARP10 with OUL35 caused an impairment in the enrichment of mitotic cells across several cancer cell lines, a phenotype similar to that observed when the PARP10 gene is depleted. mdpi.com This effect is linked to the MARylation of the mitotic kinase Aurora-A, which is enhanced by PARP10. mdpi.com

Oul35 Derivative 32 As a Chemical Biology Tool

Utility in Deciphering the Biological Roles of PARP10/ARTD10

OUL35 derivative 32, a 4-(benzyloxy)benzamide (B74015) compound, is a potent and selective inhibitor of the mono-ADP-ribosyltransferase PARP10/ARTD10, with an IC50 of 230 nM. nih.govcreative-diagnostics.comnih.gov Its development was part of a structure-activity relationship study building upon the initial discovery of the PARP10 inhibitor, OUL35. nih.govcreative-diagnostics.comnih.gov This derivative, like its predecessor, can rescue HeLa cells from cell death induced by the overexpression of ARTD10, demonstrating its cellular activity. nih.govcreative-diagnostics.comnih.gov PARP10 is known to shuttle between the cytoplasm and the nucleus, influencing a variety of signaling events in both compartments, including NF-κB signaling and DNA repair during the S phase. nih.govnih.gov

Complementing Genetic Knockdown/Knockout Studies

The use of small molecule inhibitors like this compound offers distinct advantages over genetic approaches such as knockdown or knockout. While genetic methods are crucial for understanding the fundamental requirement of a protein, chemical inhibitors provide temporal control, allowing for the investigation of protein function at specific times or for specific durations. This is particularly valuable for studying dynamic cellular processes.

The effects observed with OUL35 and its derivatives often align with findings from PARP10 knockdown studies. For instance, the ability of OUL35 to sensitize HeLa cells to DNA damage is consistent with the observed sensitization of PARP10-deficient patient cells to DNA damaging agents. biorxiv.org This concordance validates the use of these inhibitors as reliable tools for studying PARP10 function. The development of such potent and selective inhibitors has been a significant step forward, as they can replicate the cellular effects of PARP10 knockdown. acs.org

Investigating Specific PARP10-Dependent Pathways

The selectivity of this compound allows for the targeted investigation of pathways specifically modulated by PARP10's catalytic activity. PARP10 has been implicated in various cellular processes, including:

DNA Damage Response: PARP10 interacts with the Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair, particularly in translesion DNA synthesis (TLS). nih.gov The use of inhibitors like OUL35 has supported the role of PARP10 in the DNA damage response, as its inhibition sensitizes cancer cells to genotoxic stress induced by agents like hydroxyurea (B1673989). researchgate.netrndsystems.commdpi.com

NF-κB Signaling: PARP10 can negatively regulate the induction of NF-κB-dependent genes. frontiersin.org This regulation is dependent on its catalytic activity and its ubiquitin interaction motifs. frontiersin.org Chemical probes allow for the dissection of the catalytic-dependent aspects of this regulation.

Cell Proliferation and Oncogenesis: PARP10 has been linked to the oncoprotein MYC and is thought to promote cancer cell proliferation. nih.gov The ability of OUL35 and its derivatives to rescue cells from PARP10-induced apoptosis provides a direct tool to study its role in cell survival and death pathways. nih.govcreative-diagnostics.comnih.gov

Applications in Investigating Cross-Talk with Other ADP-Ribosylation Events

ADP-ribosylation is a post-translational modification that can be catalyzed by different enzymes, leading to either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation). acs.orgresearchgate.net These processes are interconnected and regulate a wide array of cellular functions. nih.gov

Selective inhibitors like this compound are crucial for distinguishing the specific effects of PARP10-mediated MARylation from the broader effects of PARP inhibitors that target PARP1 and PARP2, which are involved in PARylation. nih.gov This is important because many clinically used PARP inhibitors show activity against both enzyme types. nih.gov

By using a selective PARP10 inhibitor, researchers can investigate the specific consequences of blocking a single MARylating enzyme. This allows for a more nuanced understanding of the cross-talk between different ADP-ribosylation events. For example, it can help to determine how the inhibition of PARP10 activity might influence the activity of PARP1/2 or other mono-ADP-ribosyltransferases in response to cellular stress. The development of inhibitors with distinct selectivity profiles, such as those derived from the OUL35 scaffold, expands the toolbox for dissecting these complex signaling networks. nih.gov

Potential as a Lead Structure for Further Chemical Probe Development

The OUL35 scaffold, from which derivative 32 was developed, has proven to be a valuable starting point for the creation of new and improved chemical probes. nih.govnih.govacs.org The detailed structure-activity relationship studies have provided crucial insights into the structural requirements for potent and selective inhibition of ARTD10. nih.govnih.gov

Key findings from these studies include:

Modifications to the linker between the aromatic rings of the OUL35 scaffold can lead to compounds with submicromolar cellular potency. nih.govcreative-diagnostics.comnih.gov

The 4-(benzyloxy)benzamide structure of derivative 32 is a key feature contributing to its potency. nih.gov

Further exploration of the OUL35 chemical space has led to the identification of other inhibitors with distinct selectivity profiles against different PARP family members. nih.gov

This ongoing research demonstrates the potential of this compound and its analogs to serve as lead structures for the development of the next generation of chemical probes. These new tools will likely offer even greater selectivity and potency, enabling a deeper and more precise investigation of the roles of PARP10 and other mono-ADP-ribosyltransferases in health and disease. nih.govnih.govacs.orgmdpi.com The development of such tool compounds with submicromolar cellular potency is essential for advancing our understanding of the biological systems regulated by ARTD10. nih.govcreative-diagnostics.comnih.gov

Future Directions and Open Questions

Elucidation of Additional Molecular Targets and Off-Target Effects

A critical avenue for future research is the comprehensive characterization of the molecular interactions of OUL35 derivatives. While the parent compound, OUL35, is a potent inhibitor of PARP10 (also known as ARTD10) with an IC50 of 329 nM, it also exhibits modest activity against other PARP family members. medchemexpress.com Further investigation is required to build a complete selectivity profile.

Key areas of focus include:

Comprehensive PARP Family Screening: Initial studies on OUL35 did not include assays against PARP11. researchgate.netnih.gov Future work must involve screening advanced derivatives against the full panel of PARP enzymes to identify any unforeseen off-target interactions and to guide the development of more selective inhibitors.

Identification of Novel Binding Partners: Beyond the PARP family, it is essential to determine if OUL35 derivatives interact with other cellular proteins. Unbiased proteomic approaches could reveal additional targets, providing insight into the compound's full mechanism of action and potential for polypharmacology.

Structural Biology: Obtaining co-crystal structures of OUL35 derivatives in complex with PARP10 and other PARP family members would offer a detailed rationale for selectivity differences and provide a roadmap for future inhibitor design. nih.gov

Table 1: In Vitro Inhibitory Activity of OUL35

| Target | IC50 (µM) |

|---|---|

| ARTD10 (PARP10) | 0.329 |

| ARTD15 (PARP15) | 4.17 |

| ARTD4 (PARP4) | 22.6 |

| ARTD8 (PARP8) | 23.4 |

Data sourced from MedChemExpress. medchemexpress.com

Further Optimization of Selectivity and Potency through Advanced Chemical Synthesis

The chemical scaffold of OUL35 serves as a valuable starting point for optimization. nih.gov Advanced chemical synthesis strategies are paramount for developing next-generation derivatives with improved pharmacological properties.

Future synthetic efforts should be directed towards:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the OUL35 scaffold can enhance potency and selectivity. nih.gov Research has already begun to explore alternative scaffolds, such as 3,4-dihydroisoquinolin-1(2H)-one and 2,3-dihydrophthalazine-1,4-dione, which have yielded compounds with IC50 values in the 130-160 nM range against PARP10. nih.govnih.gov

Targeting Unique Structural Features: Structure-based design can be employed to exploit unique hydrophobic subpockets within the nicotinamide-binding site of PARP10, a strategy that has proven successful for other scaffolds. nih.gov This approach aims to achieve greater selectivity over other PARP enzymes that lack these specific features.

Improving Metabolic Stability: While initial OUL35 derivatives have shown promise, enhancing their metabolic stability is crucial for potential in vivo applications. researchgate.net Subsequent synthesis should focus on modifications that reduce susceptibility to metabolic degradation while retaining inhibitory activity.

Exploration of OUL35 Derivative 32 in Diverse in vitro Biological Systems and Model Systems

To fully understand the biological implications of PARP10 inhibition, it is necessary to test OUL35 derivatives in a wide array of cellular contexts. OUL35 has been shown to rescue HeLa cells from PARP10-induced cell death, demonstrating its cellular activity. researchgate.netnih.govrndsystems.com

Future in vitro studies should encompass:

Diverse Cancer Cell Lines: Evaluating the effect of OUL35 derivatives across a broad panel of cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA mutations), will help identify contexts where PARP10 inhibition is most effective. alfa-parp.com

Non-Cancerous Model Systems: Exploring the impact of PARP10 inhibition in normal cells and in models of other diseases, such as inflammatory or neurodegenerative conditions, could uncover novel therapeutic applications. patsnap.com

Three-Dimensional (3D) Culture Models: Utilizing spheroids or organoids can provide a more physiologically relevant context to study the effects of OUL35 derivatives on cell proliferation, apoptosis, and interaction with the microenvironment.

Investigation of Synergistic Effects with Other Research Compounds

A key finding is that OUL35 sensitizes cancer cells to DNA-damaging agents like hydroxyurea (B1673989). researchgate.netnih.gov This suggests a powerful strategy of combining PARP10 inhibitors with other compounds to enhance therapeutic efficacy.

Future research should investigate potential synergies with:

DNA Damaging Agents: Expanding studies to include other genotoxic agents, such as topoisomerase inhibitors or temozolomide, could reveal potent combination strategies. mdpi.com PARP inhibitors can prevent the repair of single-strand breaks induced by these agents, leading to the formation of lethal double-strand breaks during replication. mdpi.com

Other PARP Inhibitors: Combining a selective PARP10 inhibitor with inhibitors of other PARP family members (e.g., PARP1) could create a more comprehensive blockade of DNA repair pathways, a concept known as synthetic lethality. mdpi.com

Targeted Therapies: Investigating combinations with inhibitors of other key cellular pathways, such as cell cycle regulators or signaling kinases, may uncover novel vulnerabilities in cancer cells.

Development of Novel Assays for Monitoring PARP10 Activity and Compound Efficacy

The development and validation of robust assays are essential for the high-throughput screening of new inhibitors and for studying the biological consequences of PARP10 inhibition.

Priorities in this area include:

High-Throughput Screening (HTS) Assays: The availability of kits like the PARP10 Chemiluminescent Assay provides a platform for screening large compound libraries to identify novel inhibitory scaffolds. bpsbioscience.com Further development of homogenous and cell-based assays will streamline this process.

Cell-Based Target Engagement Assays: Creating assays to directly measure the binding of OUL35 derivatives to PARP10 within intact cells would confirm target engagement and help correlate biochemical potency with cellular activity. OUL35 has been shown to bind to endogenous ARTD10 in U2OS cells, providing a basis for such assays. medchemexpress.com

Biomarker Development: Identifying and validating downstream biomarkers of PARP10 inhibition is crucial for monitoring compound efficacy in preclinical models. This could involve measuring the ADP-ribosylation of specific PARP10 substrates or monitoring changes in gene expression profiles.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing OUL35 derivative 32?

- Methodological guidance :

- Use metal-catalyzed cross-coupling reactions and functional group modifications to synthesize 4-phenoxybenzamide derivatives .

- For characterization, employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Include purity analysis via HPLC and validate identity using X-ray crystallography or molecular docking studies .

- Report synthetic yields, stability under physiological conditions, and solubility profiles in aqueous buffers .

Q. How can researchers validate ARTD10 inhibition by this compound in biochemical assays?

- Methodological guidance :

- Use a 96-well plate assay with NAD⁺ (100 μM) and the substrate SRPK2 to monitor mono-ADP-ribosylation (MARylation) activity. Quantify inhibition via ADP-ribose binding reagents .

- Include dose-response curves to calculate IC₅₀ values (e.g., 230 nM for derivative 32) and compare with parent compound OUL35 (IC₅₀ = 330 nM) .

- Validate selectivity by testing against other PARP family members (e.g., PARP1, PARP7, PARP11) using catalytic domain-specific assays .

Q. What strategies ensure robust selectivity profiling of OUL35 derivatives across the PARP family?

- Methodological guidance :

- Perform parallel enzymatic assays for at least 10 PARP isoforms, focusing on catalytic domains to avoid interference from regulatory regions .

- Use orthogonal techniques like thermal shift assays (TSA) to confirm binding specificity. For example, derivative 32 shows <10-fold selectivity over PARP7/16, necessitating structural optimization .

- Cross-reference results with published selectivity profiles of OUL35, which exhibits >100-fold selectivity over PARP1/2 .

Q. How should cellular activity of this compound be evaluated in ARTD10-dependent systems?

- Methodological guidance :

- Use HeLa cell rescue assays to measure protection against ARTD10-induced apoptosis. Compare derivative 32’s efficacy with OUL35 .

- Quantify cellular permeability via LC-MS/MS analysis of intracellular compound levels after treatment .

- Assess functional outcomes (e.g., NF-κB signaling modulation) using luciferase reporter assays or Western blotting for downstream targets .

Advanced Research Questions

Q. What structural modifications improve the potency and selectivity of OUL35 derivatives?

- Methodological guidance :

- Replace the phenoxy linker with a benzyloxy group (as in derivative 32) to enhance hydrophobic interactions with ARTD10’s acceptor site .

- Introduce substituents like cyano or amino groups on aromatic rings to optimize hydrogen bonding with Gly888 and Ser927 residues .

- Use molecular dynamics simulations to predict binding modes and guide synthesis of derivatives with reduced off-target effects .

Q. How can researchers resolve contradictions in selectivity data for PARP10 inhibitors?

- Methodological guidance :

- Address discrepancies (e.g., OUL35’s 2-fold selectivity over PARP11 vs. derivative 32’s improved profile) by standardizing assay conditions (e.g., NAD⁺ concentrations, substrate types).

- Combine biochemical assays with cellular target engagement studies (e.g., CETSA) to confirm on-target activity .

- Publish unreported data that may support alternative conclusions, as per research integrity guidelines .

Q. What approaches validate the functional redundancy of ARTD10 inhibition in complex biological systems?

- Methodological guidance :

- Use CRISPR/Cas9-generated ARTD10-knockout cell lines as controls to distinguish compound-specific effects from genetic ablation .

- Perform transcriptomic profiling (RNA-seq) to identify overlapping pathways affected by derivative 32 and OUL35 .

- Test compound efficacy in primary cells or 3D organoid models to assess physiological relevance .

Q. How can researchers cross-validate inhibitor selectivity using orthogonal probes?

- Methodological guidance :

- Co-administer derivative 32 with other PARP10-selective probes (e.g., OUL35) to rule out off-target effects via competitive inhibition assays .

- Use fluorescence polarization assays with labeled NAD⁺ analogs to directly measure binding kinetics .

- Share raw data and analysis pipelines in supplementary materials to enhance reproducibility .

Data Reporting and Integrity

- Key considerations :

- Clearly state uncertainties, such as PARP10’s dual cytoplasmic/nuclear localization affecting inhibitor bioavailability .

- Disclose limitations in structural models (e.g., absence of co-crystallography data for derivative 32 ).

- Cite original studies for reused methodologies (e.g., SRPK2-based MARylation assays ) to avoid redundant text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.